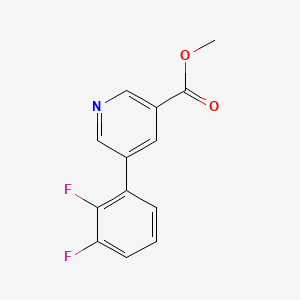

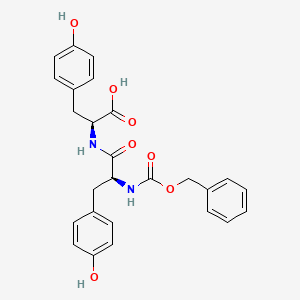

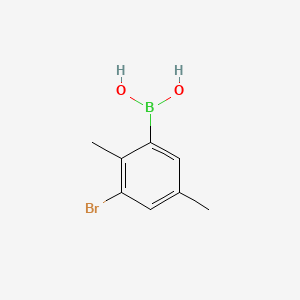

![molecular formula C8H5N3 B578144 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260385-57-6](/img/structure/B578144.png)

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-c]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The 1H-Pyrrolo[3,2-c]pyridine nucleus could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . In addition, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-Pyrrolo[3,2-c]pyridine ring to form a hydrogen bond with G485 to improve the activity .Chemical Reactions Analysis

The 1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

The prediction of physicochemical properties disclosed that 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile conformed well to the Lipinski’s rule of five .Scientific Research Applications

Analgesic and Sedative Activity

The derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which is structurally similar to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, have shown potential analgesic and sedative activity . The analgesic activity of these compounds was confirmed in the “hot plate” test and in the “writhing” test .

Inhibition of Locomotor Activity

These compounds have also been found to inhibit the locomotor activity in mice to a statistically significant extent . This suggests potential applications in the treatment of conditions associated with hyperactivity.

Prolongation of Thiopental Sleep

Some of these compounds have been found to prolong the duration of thiopental sleep . This suggests potential applications in the treatment of sleep disorders.

Treatment of Hyperglycemia

Compounds structurally similar to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Treatment of Cardiovascular Diseases

The ability of these compounds to reduce blood glucose levels may also be beneficial in the treatment of cardiovascular diseases .

Treatment of Hypertension

The same blood glucose-lowering effect may also find application in the treatment of hypertension .

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that a derivative of 1h-pyrrolo[3,2-c]pyridine, compound 4h, with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPNWRGCFHESRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739173 |

Source

|

| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260385-57-6 |

Source

|

| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

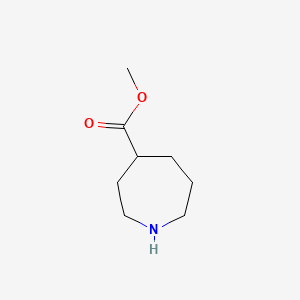

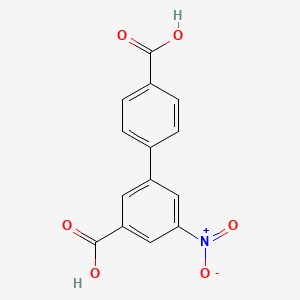

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)